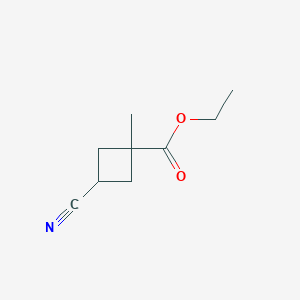
Ethyl 3-cyano-1-methylcyclobutanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-cyano-1-methylcyclobutane-1-carboxylate is an organic compound with the molecular formula C9H13NO2. It is a cyclobutane derivative, characterized by the presence of a cyano group and an ester functional group. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-cyano-1-methylcyclobutane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with 1-methylcyclobutanone in the presence of a base, such as sodium ethoxide. The reaction proceeds via nucleophilic addition of the cyanoacetate to the carbonyl group of the cyclobutanone, followed by esterification to form the desired product.
Industrial Production Methods
In an industrial setting, the production of ethyl 3-cyano-1-methylcyclobutane-1-carboxylate may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyano-1-methylcyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various esters or amides, depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-cyano-1-methylcyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-cyano-1-methylcyclobutane-1-carboxylate depends on the specific reaction or application. In general, the cyano group and ester functional group are key sites for chemical reactivity. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis or transesterification. The molecular targets and pathways involved vary depending on the specific context of its use.
Comparison with Similar Compounds
Ethyl 3-cyano-1-methylcyclobutane-1-carboxylate can be compared with other cyclobutane derivatives, such as:
Ethyl 3-cyano-1-cyclobutane-1-carboxylate: Similar structure but lacks the methyl group.
Methyl 3-cyano-1-methylcyclobutane-1-carboxylate: Similar structure but has a methyl ester instead of an ethyl ester.
Cyclobutane-1,1-dicarboxylate: Contains two carboxylate groups instead of one cyano and one ester group.
The uniqueness of ethyl 3-cyano-1-methylcyclobutane-1-carboxylate lies in its specific combination of functional groups, which imparts distinct reactivity and applications in various fields.
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
ethyl 3-cyano-1-methylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C9H13NO2/c1-3-12-8(11)9(2)4-7(5-9)6-10/h7H,3-5H2,1-2H3 |
InChI Key |
ZWDIHYQUPIBBKB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC(C1)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















